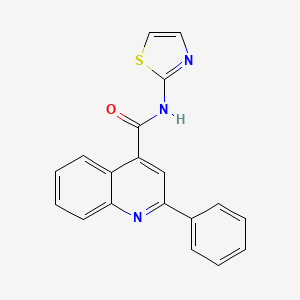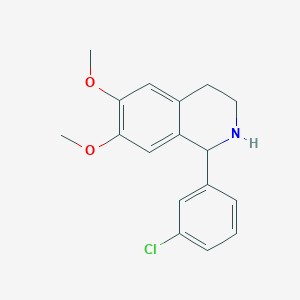![molecular formula C22H29N3OS B6140010 N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6140010.png)
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic applications, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types, suggesting that it may protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea in laboratory experiments is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosages and administration routes for this compound in various experimental settings. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of laboratory experiments.
Synthesemethoden
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized through various methods, including the reaction of N,N-dibenzylthiourea with 3-(4-morpholinyl)propylamine in the presence of a base such as NaOH or KOH. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of this compound.
Eigenschaften
IUPAC Name |
1,1-dibenzyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c27-22(23-12-7-13-24-14-16-26-17-15-24)25(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKKHGMDGPXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)

![N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)
![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)
![8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6139977.png)
![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6139982.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6139988.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6139991.png)
![4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6140005.png)

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)
![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B6140041.png)